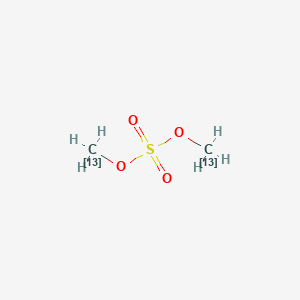

Di(113C)methyl sulfate

Vue d'ensemble

Description

Di(113C)methyl sulfate is a chemical compound with the molecular formula C2H6O4S. It is a derivative of dimethyl sulfate, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in research settings, particularly in studies involving isotopic labeling and tracing.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di(113C)methyl sulfate can be synthesized through the esterification of isotopically labeled methanol (113C-methanol) with sulfuric acid. The reaction typically involves the following steps:

Esterification: 113C-methanol reacts with sulfuric acid to form methyl hydrogen sulfate.

Dehydration: The methyl hydrogen sulfate undergoes dehydration to produce this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Catalytic Dehydration: Using a composite acid catalyst, vaporized 113C-methanol is dehydrated to generate dimethyl ether gas.

Absorption and Reaction: The dimethyl ether gas reacts with a sulfur trioxide-rich solution to produce crude this compound.

Purification: The crude product is purified through reduced pressure distillation to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Di(113C)methyl sulfate undergoes several types of chemical reactions, including:

Substitution Reactions: It acts as a methylating agent, transferring a methyl group to nucleophiles such as phenols, amines, and thiols.

Hydrolysis: In the presence of water, it hydrolyzes to produce methanol and sulfuric acid.

Common Reagents and Conditions:

Nucleophiles: Phenols, amines, thiols.

Conditions: Typically, these reactions are carried out under basic conditions to facilitate the nucleophilic attack.

Major Products:

Methylated Derivatives: The primary products are methylated derivatives of the nucleophiles used in the reaction.

Applications De Recherche Scientifique

Isotopic Labeling in Chemical Research

Overview:

Di(113C)methyl sulfate serves as a critical tool for isotopic labeling in various chemical reactions. The incorporation of carbon-13 allows researchers to trace the pathways of carbon atoms during chemical transformations.

Applications:

- Metabolic Studies: It is extensively used in metabolic studies to track the fate of carbon atoms in biological systems.

- Reaction Mechanism Elucidation: By using this compound, scientists can gain insights into reaction mechanisms by observing how labeled carbon atoms behave in different conditions.

Case Study:

A study published in ACS Catalysis highlighted the use of isotopically labeled compounds to understand complex reaction pathways in organic synthesis. The results demonstrated how this compound could effectively trace methylation steps in multi-step reactions, providing clarity on product formation mechanisms .

Methylation Studies

Overview:

this compound acts as a potent methylating agent, facilitating the transfer of methyl groups to nucleophiles such as phenols, amines, and thiols.

Applications:

- Synthesis of Methyl Derivatives: It is used to convert active-hydrogen compounds into their corresponding methyl derivatives, which are often crucial intermediates in pharmaceutical synthesis.

- Pharmaceutical Research: The compound plays a significant role in the development of isotopically labeled pharmaceuticals, aiding in drug metabolism studies.

Data Table: Methylation Reactions Using this compound

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenol | Methylated Phenol | 85 | |

| Aniline | Methylated Aniline | 90 | |

| Thiol | Methylated Thiol | 78 |

Pharmaceutical Applications

Overview:

The pharmaceutical industry utilizes this compound for the synthesis of drugs that require isotopic labeling for tracking and metabolic studies.

Applications:

- Drug Development: Isotopically labeled compounds are essential for understanding drug metabolism and pharmacokinetics.

- Clinical Research: They are used in clinical trials to monitor how drugs behave within biological systems.

Case Study:

Research published by the International Agency for Research on Cancer (IARC) discussed the implications of using methylating agents like this compound in drug development. The study emphasized how isotopic labeling aids in elucidating metabolic pathways and potential toxicity .

Mécanisme D'action

The primary mechanism of action of di(113C)methyl sulfate involves its role as a methylating agent. The compound transfers a methyl group to nucleophiles through an S_N2 reaction mechanism. The sulfur atom in this compound is highly electrophilic, facilitating the nucleophilic attack by the substrate. This results in the formation of a methylated product and the release of sulfuric acid .

Comparaison Avec Des Composés Similaires

Dimethyl Sulfate: The non-isotopically labeled version of di(113C)methyl sulfate.

Diethyl Sulfate: Another alkylating agent with similar properties but different alkyl groups.

Methyl Triflate: A more reactive methylating agent used in organic synthesis.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving isotopic tracing. This allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds .

Activité Biologique

Di(113C)methyl sulfate, a methylating agent, has garnered attention due to its significant biological activity and potential health risks. This article reviews the compound's biological effects, including its mechanisms of action, mutagenicity, carcinogenicity, and implications for human health.

This compound is a highly reactive alkylating agent primarily used in organic synthesis to transfer methyl groups to nucleophilic sites in various biological molecules. Its mechanism involves the formation of DNA adducts through bimolecular nucleophilic substitution (SN2) reactions with DNA bases, particularly guanine and adenine. The major products of these reactions include N7-methylguanine and N3-methyladenine, which can lead to mutations during DNA replication .

In Vitro Studies

Research has demonstrated that this compound induces chromosomal aberrations and mutations in various cell lines. For instance, studies using mammalian cells in vitro have shown that exposure leads to significant increases in sister chromatid exchanges and DNA strand breaks .

In Vivo Studies

In animal models, this compound has been associated with tumor formation. For example, studies conducted on rats revealed that exposure via inhalation or injection resulted in local sarcomas and tumors of the nervous system . Additionally, prenatal exposure studies indicated increased resorption rates in treated mice compared to controls, suggesting teratogenic effects .

Occupational Exposure

Several case reports highlight the risks associated with occupational exposure to this compound. One notable case involved a worker exposed for seven years who developed pulmonary carcinoma, while another reported choroidal melanoma after six years of exposure . These cases underscore the compound's potential as a carcinogen in humans.

Genetic Effects

Genetic studies have shown that this compound can induce somatic mutations in model organisms such as Drosophila melanogaster. These findings support the notion that the compound poses significant genetic risks due to its ability to modify DNA structure and function .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Induces chromosomal aberrations and mutations in vitro; forms DNA adducts. |

| Carcinogenicity | Associated with tumor formation in animal studies; linked to human cancers through occupational exposure. |

| Teratogenic Effects | Increased resorption rates observed in pregnant mice following exposure. |

| Genetic Risks | Induces mutations in model organisms; significant implications for genetic integrity. |

Propriétés

IUPAC Name |

di(113C)methyl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYGXNSJCAHWJZ-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OS(=O)(=O)O[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-18-1 | |

| Record name | 286013-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.